molecular formula C9H5F3O2 B8085086 6-(Trifluoromethyl)benzofuran-3(2H)-one

6-(Trifluoromethyl)benzofuran-3(2H)-one

Cat. No.: B8085086
M. Wt: 202.13 g/mol
InChI Key: NYPVXCUFWKLCLX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzofuran-3(2H)-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)benzofuran-3(2H)-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available benzofuran derivatives.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H).

  • Cyclization: The resulting trifluoromethylated intermediate undergoes cyclization to form the benzofuran ring system.

Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the trifluoromethylation and cyclization steps.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoromethyl benzofuran-3(2H)-one carboxylic acid.

  • Reduction: Reduced trifluoromethyl benzofuran derivatives.

  • Substitution: Substituted trifluoromethyl benzofuran derivatives.

Scientific Research Applications

Chemistry: 6-(Trifluoromethyl)benzofuran-3(2H)-one is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds. Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes. Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and safety profiles. Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 6-(Trifluoromethyl)benzofuran-3(2H)-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridine: Another fluorinated compound with similar applications in pharmaceuticals and agrochemicals.

  • Trifluoromethylbenzene: A simpler fluorinated aromatic compound used in various chemical syntheses.

Uniqueness: 6-(Trifluoromethyl)benzofuran-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other trifluoromethylated compounds. Its benzofuran core and trifluoromethyl group combination make it particularly valuable in certain applications.

Properties

IUPAC Name

6-(trifluoromethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPVXCUFWKLCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of acetic acid 6-trifluoromethyl-benzofuran-3-yl ester (15 g), methanol (100 ml), water (53.8 ml) and 1 N HCl (18.8 ml) was heated at reflux for 6 hrs. Mixture was cooled to room temperature. Crude product was evaporated in vacuo and purified by chromatography to give product 6a (Hexane:EA=18:1).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
18.8 mL
Type
reactant
Reaction Step One
Name
Quantity
53.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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